(2E)-3-(Phenylsulfanyl)prop-2-enoic acid

Description

Fundamental Chemical Structure and Stereochemistry of (2E)-3-(Phenylsulfanyl)prop-2-enoic Acid

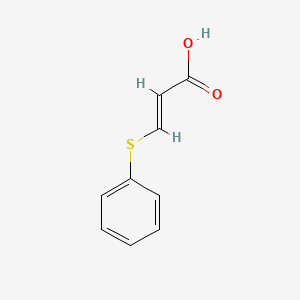

This compound, also known as (E)-3-(phenylthio)acrylic acid, is an organic compound with the molecular formula C9H8O2S. smolecule.comechemi.com Its structure is built upon a prop-2-enoic acid (acrylic acid) backbone. wikipedia.org A key feature is the phenylsulfanyl group (C6H5S-), also known as a phenylthio group, attached to the third carbon (the β-carbon) of the propenoic acid chain. smolecule.com

The molecule's stereochemistry is designated as (2E). This "E" configuration (from the German entgegen, meaning opposite) indicates that the highest priority substituents on the carbons of the double bond are on opposite sides. In this case, the carboxylic acid group (-COOH) and the phenylsulfanyl group (-SPh) are on opposite sides of the C=C double bond. This specific spatial arrangement influences the molecule's physical properties and its interactions in chemical reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Other Names | (E)-3-(Phenylthio)acrylic acid, 3-(Phenylthio)acrylic acid |

| CAS Number | 63413-91-2 |

| Molecular Formula | C9H8O2S |

| Molecular Weight | 180.23 g/mol |

| Melting Point | 102-106 °C |

| Appearance | White crystalline powder |

| InChI Key | QCLSYKCZWZYPIX-VOTSOKGWSA-N |

Sources: smolecule.comechemi.com

Significance of the α,β-Unsaturated Carboxylic Acid Framework in Organic Synthesis

The α,β-unsaturated carboxylic acid motif is a cornerstone in organic synthesis due to its versatile reactivity. rsc.org This framework serves as a valuable building block, or synthon, for creating more complex molecules. researchgate.net The conjugation between the alkene and the carboxyl group activates the β-carbon, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. libretexts.org This reaction is fundamental for forming new carbon-carbon or carbon-heteroatom bonds.

Furthermore, α,β-unsaturated carboxylic acids can undergo a variety of other transformations. The double bond can be hydrogenated, and the carboxylic acid can be converted into other functional groups like esters, amides, or alcohols, often while preserving the double bond's reactivity for subsequent steps. nih.gov The development of new synthetic methods, including catalytic and stereoselective approaches, to create α,β-unsaturated carboxylic acids and their derivatives is an active area of research, highlighting their importance to the field. researchgate.netorganic-chemistry.org

The Phenylsulfanyl Group: Influence on Electronic Properties and Reactivity

The phenylsulfanyl group (-SPh) attached to the β-carbon of the propenoic acid backbone significantly influences the molecule's electronic properties and reactivity. The sulfur atom possesses lone pairs of electrons that can be donated into the conjugated π-system through resonance, which can affect the electron density of the double bond. numberanalytics.com Conversely, the sulfur atom also has an inductive electron-withdrawing effect due to its electronegativity. numberanalytics.com

This dual electronic nature modifies the reactivity of the α,β-unsaturated system. The phenylsulfanyl group can stabilize intermediates formed during reactions and direct the regioselectivity of certain transformations. For instance, the sulfur atom can be oxidized to form sulfoxides or sulfones, which are strong electron-withdrawing groups that dramatically alter the reactivity of the molecule. smolecule.com This tunable electronic character makes the phenylsulfanyl group a useful substituent for fine-tuning the chemical behavior of organic molecules. nih.gov

Overview of Research Trajectories for this compound and Related Compounds

Research involving (2E)-3-(phenylthio)acrylic acid and structurally related compounds spans several scientific domains. These molecules are utilized as key intermediates in the synthesis of more complex chemical entities. Synthetic methods for their preparation include Michael addition reactions and various cross-coupling techniques. smolecule.com

In materials science, there is interest in using derivatives of this compound for the development of organic semiconductors and materials for photovoltaic applications. smolecule.com The unique combination of an aromatic ring, a thioether linkage, and a conjugated acid system provides a scaffold that can be modified to tune electronic and optical properties.

Furthermore, in medicinal chemistry and biochemistry, (2E)-3-(phenylthio)acrylic acid and its analogs serve as subjects of investigation. Studies have explored their potential as enzyme inhibitors, for instance, in pathways related to fatty acid metabolism. smolecule.com Preliminary research has also suggested potential antioxidant and antimicrobial activities for this class of compounds. smolecule.com These molecules are also used in studies of protein-ligand interactions to better understand how small molecules bind to biological targets. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylsulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLSYKCZWZYPIX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63413-91-2, 706-01-4 | |

| Record name | NSC122682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylthio)acrylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2Z)-3-(phenylsulfanyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2e 3 Phenylsulfanyl Prop 2 Enoic Acid and Its Derivatives

Direct Synthesis Approaches to the Core Structure

Direct synthesis strategies for the (2E)-3-(Phenylsulfanyl)prop-2-enoic acid framework are centered on creating the key carbon-sulfur bond at the β-position relative to the carboxyl group. The most prominent of these methods is the Michael addition, a versatile and atom-efficient reaction.

Michael Addition Reactions

The Michael addition, or conjugate addition, stands as a cornerstone for the synthesis of β-thio-substituted carbonyl compounds. acsgcipr.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, in this case a sulfur-based nucleophile, to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The high efficiency and predictable regioselectivity of this process make it a favored route for constructing thioethers. acsgcipr.org

The synthesis of this compound is effectively achieved by the conjugate addition of thiophenol or its corresponding thiolate to an appropriate three-carbon α,β-unsaturated precursor. The most direct precursor is propiolic acid (prop-2-ynoic acid) or its esters, such as ethyl propiolate. The reaction between sodium thiophenolate and propiolates was among the earliest discovered examples of heteronucleophilic conjugate additions, yielding α,β-unsaturated esters with yields often exceeding 80% at ambient temperatures. nih.gov

The reaction can also proceed with α,β-unsaturated aldehydes or esters like acrolein or ethyl acrylate, followed by oxidation or hydrolysis, respectively. However, using an acetylenic precursor like propiolic acid directly yields the desired acrylic acid backbone in a single step. The choice of solvent significantly impacts reaction rates and yields. Studies on the uncatalyzed addition of thiophenol to ethyl propiolate have shown that polar solvents like methanol (B129727), acetonitrile (B52724), and dimethylformamide provide high yields (>80%) rapidly, while reactions in water can approach quantitative yields in minutes. nih.gov In contrast, nonpolar solvents such as toluene (B28343) result in much slower conversions. nih.gov Catalyst-free conjugate additions of thiols to α,β-unsaturated carbonyl compounds have been successfully carried out in water at room temperature, offering an environmentally benign method that produces excellent yields in short reaction times (5-30 minutes). organic-chemistry.org

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| Water | 5 min | 98 |

| Methanol | < 30 min | > 80 |

| Acetonitrile | < 30 min | > 80 |

| Dimethylformamide (DMF) | < 30 min | > 80 |

| Toluene | Slower Conversion | Lower Yield |

| n-Hexane | Slower Conversion | Lower Yield |

The thia-Michael addition proceeds through the attack of a sulfur nucleophile on the electron-deficient β-carbon of the activated alkene or alkyne. acsgcipr.org The reaction is typically catalyzed by a base, which serves to deprotonate the thiol (e.g., thiophenol) to form the more nucleophilic thiolate anion (RS⁻). researchgate.netmdpi.com This thiolate then adds to the Michael acceptor. mdpi.com

Deprotonation: A base removes the acidic proton from the thiol to generate a thiolate anion. researchgate.netmdpi.com

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated system, forming a new carbon-sulfur bond and generating a negatively charged intermediate (an enolate). masterorganicchemistry.commdpi.com

Protonation: The enolate intermediate is protonated, either by a new thiol molecule or the protonated base, to yield the final adduct and regenerate the catalyst. mdpi.com

Alternatively, some reactions can be initiated by a nucleophilic catalyst (e.g., a phosphine), which first attacks the Michael acceptor to form a zwitterionic intermediate that then deprotonates the thiol. mdpi.com

Stereochemical control is a crucial aspect of this synthesis. The addition of thiols to alkynes, such as propiolic acid or its esters, generally proceeds via an anti-addition mechanism. This leads to the preferential formation of the (E)-isomer, which is the thermodynamically more stable product. The initial nucleophilic attack of the thiolate on the alkyne results in a vinylic anion intermediate. Subsequent protonation of this intermediate typically occurs from the side opposite the bulky phenylsulfanyl group, locking in the (E)-geometry of the double bond. The stereochemical outcome can be influenced by factors such as the solvent, temperature, and the nature of the reactants. nih.gov

Thioesterification and Hydrolytic Conversion Pathways

An alternative synthetic route involves the initial formation of a thioester, which is subsequently hydrolyzed to the target carboxylic acid. This two-step pathway provides another level of control over the reaction sequence.

This method involves the reaction of an activated derivative of prop-2-enoic acid with phenylthiol to form an S-phenyl thioester. One approach is the direct thioesterification of acrylic acid with thiophenol, often under acidic conditions. smolecule.com More commonly, an activated form of the carboxylic acid, such as an acyl chloride (acryloyl chloride) or an anhydride, is used to facilitate the reaction with the thiol. Various coupling agents used in peptide synthesis can also be employed to promote the formation of the thioester bond from the parent carboxylic acid and thiol. N-acylbenzotriazoles, for instance, have been demonstrated as effective and mild S-acylating agents for reacting with thiophenol. organic-chemistry.org

The resulting intermediate from this step is S-phenyl prop-2-enethioate. This thioester can then be subjected to further reactions or, as outlined below, hydrolyzed to the final product.

The final step in this pathway is the hydrolysis of the thioester, S-phenyl prop-2-enethioate, to this compound. Thioester hydrolysis is a well-established transformation that can be carried out under acidic or basic conditions. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the thioester, forming a tetrahedral intermediate. mdpi.com

The subsequent collapse of this intermediate expels the thiophenolate (C₆H₅S⁻) leaving group. Thiophenolate is a relatively good leaving group due to the acidity of its conjugate acid, thiophenol (pKa ≈ 6.6), which makes the hydrolysis of S-phenyl thioesters generally efficient. mdpi.com

Optimized conditions typically involve aqueous basic solutions, such as sodium hydroxide or lithium hydroxide, at room or slightly elevated temperatures. The use of a co-solvent like tetrahydrofuran (B95107) (THF) or methanol may be necessary to ensure the solubility of the thioester substrate. Acid-catalyzed hydrolysis is also possible but is often slower. Careful control of the reaction conditions is necessary to prevent potential side reactions, such as polymerization or degradation of the α,β-unsaturated system.

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Techniques Utilizing Sulfur-Containing Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds, offering a reliable route to aryl and vinyl thioethers. The synthesis of this compound can be envisioned through the coupling of a (2E)-3-haloprop-2-enoic acid derivative with thiophenol or a thiophenol-equivalent. A variety of palladium catalysts and ligands have been developed to facilitate this transformation with high efficiency and selectivity.

Research has demonstrated the efficacy of palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands for C-S coupling. For instance, the use of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) as a ligand with Pd(OAc)₂ has been shown to be highly effective for the coupling of both aryl and alkyl thiols with aryl bromides and iodides. acs.org This system exhibits broad substrate scope, accommodating a variety of functional groups on both the aryl halide and the thiol. acs.org Another effective ligand is Xantphos, which, when used with Pd(OAc)₂, facilitates the coupling of indium tri(organothiolate) reagents with aryl, vinyl, and heteroaryl halides or triflates. nih.gov This method is noted for its high atom efficiency and tolerance of diverse functional groups. nih.gov

More recent advancements have focused on developing milder and more user-friendly protocols. Monophosphine ligands have been shown to promote Pd-catalyzed C-S cross-coupling reactions at room temperature with soluble bases, which is advantageous for base-sensitive substrates. nih.gov Mechanochemical methods, such as ball-milling, have also emerged as an operationally simple and solvent-free alternative for C-S coupling of aryl halides with thiols, often requiring no inert atmosphere. tandfonline.com

While direct examples for the synthesis of this compound are not explicitly detailed in these general studies, the principles can be directly applied. The reaction would likely involve the coupling of ethyl (2E)-3-bromoprop-2-enoate with thiophenol using a palladium catalyst and a suitable phosphine ligand, followed by hydrolysis of the ester to yield the desired carboxylic acid. The choice of ligand and reaction conditions would be crucial to ensure high yield and stereoretention of the (E)-isomer.

Table 1: Palladium-Catalyzed C-S Cross-Coupling Systems

| Catalyst System | Ligand | Substrates | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) | Aryl/alkyl thiols and aryl bromides/iodides | Broad substrate scope |

| Pd(OAc)₂ | Xantphos | Indium tri(organothiolate) and aryl/vinyl halides/triflates | High atom efficiency, tolerates diverse functional groups |

| Palladium Catalyst | Monophosphine ligands | Thiols and aromatic electrophiles | Room temperature reaction, suitable for base-sensitive substrates |

| Pd-PEPPSI-IPent | None specified (mechanochemical) | Aryl halides and thiols | Solvent-free, no inert atmosphere required |

Application of Heterogeneous Copper Catalysts for Aryl Bromide Couplings

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems for the formation of C-S bonds. organic-chemistry.orgorganic-chemistry.org The application of heterogeneous copper catalysts is particularly attractive due to their ease of separation and recyclability.

Copper(I) iodide (CuI) is a commonly used and readily available catalyst for the S-arylation of thiols with aryl iodides, often proceeding without the need for a ligand. acs.orgnih.govtandfonline.com These reactions are typically carried out in a polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃). nih.gov The protocol is tolerant to a range of functional groups on both the aryl iodide and the thiophenol. nih.gov

The use of copper oxide (CuO) nanoparticles represents a significant advancement in heterogeneous catalysis for C-S bond formation. researchgate.net These nanoparticles have been shown to effectively catalyze the coupling of thiols with aryl iodides under ligand-free conditions at moderate temperatures. researchgate.net The simple, general, and efficient nature of this procedure allows for the synthesis of a variety of aryl thioethers in high yields. researchgate.net A plausible mechanism for these copper-catalyzed reactions involves either an oxidative addition/reductive elimination pathway or a halogen atom transfer (HAT) mechanism, depending on the reaction conditions and the nature of the reactants. organic-chemistry.org Theoretical studies suggest that for the reaction of thiophenols with aryl halides, the active catalyst can be a neutral (L)Cu(I)-SAr species in less polar solvents or an anionic Cu(SAr)₂⁻ species in highly polar solvents, with the HAT mechanism being favored. organic-chemistry.org

For the synthesis of this compound, a heterogeneous copper catalyst could be employed to couple a (2E)-3-haloprop-2-enoic acid derivative with thiophenol. The use of a heterogeneous catalyst like CuO nanoparticles would simplify the workup procedure and allow for catalyst recycling, making the process more economical and environmentally friendly.

Table 2: Copper-Catalyzed C-S Cross-Coupling Systems

| Catalyst | Ligand | Substrates | Key Features |

|---|---|---|---|

| CuI | Ligand-free | Aryl iodides and thiophenols | Readily available, mild conditions |

| CuO nanoparticles | Ligand-free | Aryl iodides and thiols/amines/phenols | Heterogeneous, recyclable, general procedure |

| Cu(I) N-heterocyclic carbene complexes | N-heterocyclic carbene | Aryl halides and thiophenol | Good activity, avoids ligand dissociation |

Indirect Synthetic Pathways via Functional Group Transformations of Related Structures

Indirect synthetic routes offer alternative strategies for the preparation of this compound. These methods often involve the initial construction of a related molecular scaffold, followed by functional group interconversions to arrive at the target compound.

Knoevenagel Condensation Routes to Phenylsulfanyl-Containing α,β-Unsaturated Nitriles

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This approach can be adapted to synthesize precursors to this compound. A plausible route involves the condensation of (phenylsulfanyl)acetonitrile with glyoxylic acid or a derivative thereof.

While direct literature on the Knoevenagel condensation of (phenylsulfanyl)acetonitrile with glyoxylic acid is scarce, analogous reactions provide strong evidence for its feasibility. For instance, the condensation of (phenylsulfonyl)acetonitrile (B1630616) with various aldehydes is a well-established method for the synthesis of α,β-unsaturated sulfones. organic-chemistry.org The reaction of (E)-3-phenylsulfonylprop-2-enenitrile with nucleophiles, including sulfur-based nucleophiles, proceeds via an addition-elimination sequence to yield β-substituted α,β-unsaturated nitriles. researchgate.net This demonstrates the ability of the nitrile group to participate in such transformations.

A more direct analogy is the Knoevenagel condensation of phenylacetonitrile (B145931) with aldehydes, which is a common method for preparing α,β-unsaturated nitriles. organic-chemistry.org By substituting phenylacetonitrile with (phenylsulfanyl)acetonitrile, the resulting product would be (2E)-3-(phenylsulfanyl)prop-2-enenitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to afford the desired this compound. The stereochemistry of the Knoevenagel condensation can often be controlled to favor the more stable (E)-isomer. nih.gov

Table 3: Knoevenagel Condensation Precursors and Products

| Active Methylene Compound | Aldehyde/Ketone | Product Type |

|---|---|---|

| (Phenylsulfonyl)acetonitrile | Various aldehydes | α,β-Unsaturated sulfonyl nitriles |

| (Phenylsulfanyl)acetonitrile (proposed) | Glyoxylic acid | This compound (after hydrolysis) |

| Phenylacetonitrile | Various aldehydes | α,β-Unsaturated nitriles |

Radical Decarboxylation in Analogous Phenylthio Acid Systems

Radical decarboxylation reactions provide a method for removing a carboxylic acid group and can be applied to the synthesis of vinyl sulfides from appropriate precursors. The Barton decarboxylation is a well-known example of such a transformation. organic-chemistry.org This reaction involves the conversion of a carboxylic acid to a thiohydroxamate ester (a Barton ester), which then undergoes radical-induced decarboxylation upon heating in the presence of a radical initiator and a hydrogen atom donor. organic-chemistry.org

While the Barton decarboxylation is typically used for the reductive decarboxylation of aliphatic carboxylic acids, the principles can be extended to other systems. tandfonline.com For the synthesis of this compound, a potential precursor for radical decarboxylation could be a dicarboxylic acid such as 2-(phenylsulfanyl)succinic acid. Selective mono-esterification followed by Barton decarboxylation could potentially lead to the desired α,β-unsaturated product, although controlling the regioselectivity and stereoselectivity of the double bond formation would be a challenge.

More modern approaches utilize photoredox catalysis for radical decarboxylation under milder conditions. nih.govresearchgate.net These methods often involve the oxidation of a carboxylate to a carboxyl radical, which then fragments to release CO₂ and an alkyl or vinyl radical. This radical can then be trapped by a suitable reagent. For example, photoredox-catalyzed decarboxylative alkenylation of α-amino and α-hydroxy acid-derived redox-active esters has been reported. nih.gov A study on the hydroxyl radical-induced decarboxylation of 2-(alkylthio)ethanoic acid derivatives demonstrated that an intramolecular electron transfer from the carboxyl group to the oxidized sulfur atom leads to decarboxylation. smolecule.com This suggests that a β-phenylthio-substituted carboxylic acid could be a viable precursor for a radical decarboxylation approach to generate a vinyl sulfide (B99878).

Stereoselective Synthesis of (2E) Isomers in α,β-Unsaturated Systems

Controlling the stereochemistry of the double bond is a critical aspect of the synthesis of this compound. Several methods have been developed to achieve high stereoselectivity for the (E)-isomer in α,β-unsaturated systems, including those containing a thioether linkage.

One effective strategy is the hydrothiolation of alkynes. The anti-Markovnikov addition of thiophenols to terminal alkynes, catalyzed by rhodium complexes such as RhCl(PPh₃)₃, can produce (E)-vinyl sulfides with high regio- and stereoselectivity. acs.org A green chemistry approach utilizes β-cyclodextrin in water to catalyze the hydrothiolation of aromatic alkynes with thiophenols, also yielding (E)-vinyl sulfides exclusively. organic-chemistry.org Another method involves the hydrozirconation of terminal alkynes to form vinylzirconium intermediates, which then react with disulfides to afford (E)-vinyl sulfides in high yields. tandfonline.com

For α,β-unsaturated thioesters, a decarboxylative condensation of malonic acid half thioesters (MAHTs) with aldehydes, catalyzed by benzylammonium trifluoroacetate, has been shown to produce (E)-α,β-unsaturated thioesters in a stereo- and regioselective manner. researchgate.net Similarly, the stereoselective synthesis of (E)-α,β-unsaturated esters can be achieved through various methods, such as the dehydration of β-hydroxy esters using cerium(III) chloride and sodium iodide, which provides the (E)-isomers as the sole isolable products. organic-chemistry.org These principles can be extended to the synthesis of the target carboxylic acid. For example, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction using a phosphorus ylide bearing a phenylsulfanyl group could be designed to favor the formation of the (E)-isomer. The choice of reagents and reaction conditions is paramount in directing the stereochemical outcome of these reactions.

Table 4: Methods for Stereoselective Synthesis of (E)-Isomers

| Method | Precursors | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Hydrothiolation | Terminal alkynes, thiophenols | RhCl(PPh₃)₃ or β-cyclodextrin | High (E)-selectivity |

| Hydrozirconation-Sulfenylation | Terminal alkynes, disulfides | Schwartz's reagent (Cp₂ZrHCl) | High yield of (E)-vinyl sulfides |

| Decarboxylative Condensation | Malonic acid half thioesters, aldehydes | Benzylammonium trifluoroacetate | Stereo- and regioselective for (E)-thioesters |

| Dehydration | β-Hydroxy esters | CeCl₃·7H₂O, NaI | Exclusive formation of (E)-unsaturated esters |

Advanced Catalytic Systems in the Synthesis of Thioether-Containing Unsaturated Acids

The synthesis of complex organic molecules such as this compound and its derivatives has been significantly advanced by the development of sophisticated catalytic systems. These modern methodologies offer improvements in efficiency, selectivity, and environmental compatibility over traditional synthetic routes. In particular, the fields of phase-transfer catalysis, electrocatalysis, and photocatalysis have provided powerful tools for the construction of carbon-sulfur bonds and the stereocontrolled formation of unsaturated systems. These approaches are crucial for accessing thioether-containing unsaturated acids and their corresponding sulfone derivatives, which are valuable structures in medicinal and materials chemistry.

Phase-Transfer Catalysis in Stereoselective Michael-Cyclization Reactions

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.net This is achieved through the use of a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactive anion from the aqueous/solid phase into the organic phase where the reaction occurs. rcsi.com In the context of asymmetric synthesis, chiral, non-racemic phase-transfer catalysts, frequently derived from Cinchona alkaloids, are employed to induce stereoselectivity. researchgate.netrcsi.com

The asymmetric sulfa-Michael addition, or the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a key reaction for the synthesis of thioether-containing acids. Under PTC conditions, a basic aqueous solution can deprotonate a thiol, such as thiophenol, to form a thiolate anion. The chiral phase-transfer catalyst then forms a lipophilic ion pair with this thiolate, shuttling it into the organic phase. Within this chiral ionic complex, the thiolate adds to a Michael acceptor, such as a propiolic acid ester, with the catalyst's chiral environment directing the facial selectivity of the attack, leading to an enantioenriched product. researchgate.net

While the direct PTC-mediated Michael addition of thiols is well-established, tandem Michael-cyclization reactions represent a highly efficient strategy for building complex heterocyclic structures. In a potential pathway for synthesizing cyclic derivatives, the substrate could be designed to possess a secondary reactive site. Following the initial PTC-catalyzed sulfa-Michael addition, the resulting enolate intermediate, still associated with the chiral catalyst, could undergo an intramolecular cyclization, thereby establishing multiple stereocenters in a single, controlled operation. For instance, a suitably substituted cinnamic thioester could undergo an addition-cyclization cascade catalyzed by a chiral PTC. rcsi.com Research in this area has demonstrated the utility of Cinchona-based catalysts in various asymmetric Michael additions, highlighting their potential for extension to tandem sequences. mdpi.com

| Chiral Catalyst Type | Michael Acceptor | Nucleophile | Key Feature | Reported Enantioselectivity |

|---|---|---|---|---|

| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Cyclic Enones | Thiophenol | Effective for C-S bond formation | Moderate ee reported researchgate.net |

| Cinchona-Based Thiourea Catalysts | Olefins | Sodium Bisulfite | Bifunctional activation (H-bonding and base) | High ee for sulfone synthesis rcsi.com |

| Pentanidium Salts | Alkyl Vinyl Ketones, Chalcones | Glycine Schiff Bases | High efficiency at low catalyst loading (2 mol%) | 85% to >97% ee phasetransfercatalysis.com |

| N-Heterocyclic Carbene (NHC) Precursors | Enones | Benzyl Mercaptans | Non-covalent organocatalysis via Brønsted basicity | High degree of asymmetric control pkusz.edu.cn |

Electrocatalytic and Photocatalytic Methods for Vinyl Sulfone Precursors

Vinyl sulfones, which are the oxidized derivatives of vinyl thioethers, are significant synthetic precursors. Recent advancements have focused on electrocatalytic and photocatalytic methods for their synthesis, offering green and efficient alternatives to classical oxidation protocols. These methods often proceed via radical mechanisms under mild conditions.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a potent strategy for generating sulfonyl radicals from stable precursors like sodium sulfinates. semanticscholar.org In a typical system, a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye like Eosin Y, absorbs visible light and enters an excited state. researchgate.netsemanticscholar.org This excited catalyst can then engage in a single-electron transfer (SET) with a sodium sulfinate, generating a sulfonyl radical. This highly reactive radical can then add to the double bond of a precursor like a cinnamic acid. Subsequent steps, often involving oxidation and deprotonation, lead to the formation of the (E)-vinyl sulfone with high stereoselectivity. researchgate.net These reactions benefit from broad substrate scope and excellent functional group tolerance. semanticscholar.org For instance, the decarboxylative sulfonylation of cinnamic acids can be achieved using various sulfonyl sources under blue LED irradiation with inexpensive organic photocatalysts. researchgate.net Another innovative, metal-free approach involves the photochemical radical-radical cross-coupling of vinyl bromides and sodium sulfinates, which proceeds without a dedicated photocatalyst, base, or oxidant. rcsi.com

| Catalytic System | Substrate | Sulfonyl Source | Key Conditions | Product Type |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | Allenamides | Sodium Sulfinates | Visible Light, Ethanol | (E)-β-Aminovinyl Sulfones semanticscholar.org |

| Rhodamine B / Eosin Y | Cinnamic Acids | Sulfonylazides | Visible Light (Blue LED), Cs₂CO₃ | (E)-Vinyl Sulfones researchgate.net |

| Eosin Y | Alkenes (e.g., Styrene) | Aryl Sulfinates | Visible Light (Green Light), Metal-Free | Vinyl Sulfones |

| None (Photochemical) | Vinyl Bromides | Sodium Sulfinates | Visible Light, Metal/Photocatalyst-Free | Vinyl Sulfones rcsi.com |

Electrocatalytic Synthesis

Electrosynthesis provides an alternative route to vinyl sulfones by avoiding the use of chemical oxidants. In these methods, an electric current is used to drive the reaction. For example, an electrocatalytic oxidation process can construct (E)-vinyl sulfones directly from cinnamic acids and sodium sulfinates at room temperature. [From first search: 2] These reactions are typically conducted in an undivided cell with graphite (B72142) electrodes and proceed via a sulfonyl radical intermediate generated by the anodic oxidation of the sulfinate salt. [From first search: 2, 8] This electrochemical approach is noted for its high regioselectivity and operational simplicity. [From first search: 2, 8] The scope of electrochemical sulfonylation has been expanded to include various olefins and organoboronic acids, demonstrating the versatility of this catalyst- and additive-free methodology. [From first search: 2]

| Electrode Material | Electrolyte / Mediator | Substrate | Sulfonyl Source | Key Feature |

|---|---|---|---|---|

| Graphite (Anode and Cathode) | n-Bu₄NBF₄ | Cinnamic Acids | Sodium Sulfinates | Direct oxidative C-S coupling [From first search: 2] |

| Graphite (Anode and Cathode) | n-Bu₄NBF₄ | Styrenes | Sodium Arylsulfinates | KI as redox mediator [From first search: 2] |

| Graphite (Anode and Cathode) | Not specified | Olefins | Sodium Sulfinates | Direct current, undivided cell nih.gov |

| Carbon Electrodes | Catalyst/Additive-Free | Organoboronic Acids | Sodium Arylsulfinates | Synthesis of aryl, heteroaryl, and alkenylsulfones [From first search: 2] |

Chemical Reactivity and Transformation Studies of 2e 3 Phenylsulfanyl Prop 2 Enoic Acid

Reactions Involving the α,β-Unsaturated Carboxylic Acid Moiety

The reactivity of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid is largely dictated by the presence of the α,β-unsaturated carbonyl system and the carboxylic acid functional group. These features allow for a variety of chemical transformations, including nucleophilic additions to the carbon-carbon double bond and derivatization of the carboxyl group.

Nucleophilic Addition Reactions to the Double Bond

The electron-withdrawing nature of the carboxylic acid group and the sulfur atom polarizes the carbon-carbon double bond, making the β-carbon susceptible to attack by nucleophiles. This reactivity is characteristic of Michael-type additions.

This compound readily undergoes nucleophilic addition reactions with amines and thiols. smolecule.com The double bond in the molecule can react with these nucleophiles, leading to the formation of new carbon-heteroatom bonds. smolecule.com For instance, the addition of thiophenol to cinnamic acids has been shown to produce 3-phenyl-3-phenylthiopropionic acids. nih.gov These reactions are often base-catalyzed, with the base serving to deprotonate the nucleophile, thereby increasing its reactivity. bham.ac.uk

The general mechanism for the addition of a thiol to the α,β-unsaturated system involves the formation of a thiolate anion, which then attacks the β-carbon of the acrylic acid derivative. Subsequent protonation of the resulting enolate intermediate yields the final addition product. The reaction rates of such additions are influenced by factors like pH, with higher pH values generally leading to faster reactions due to increased concentration of the more nucleophilic thiolate anion. nih.gov

| Nucleophile | Product Type | Reference |

| Amines | β-Amino acid derivatives | smolecule.com |

| Thiols | β-Thio acid derivatives | smolecule.comnih.gov |

The structural framework of this compound and its derivatives can be exploited in intramolecular cyclization reactions. While specific examples for the parent acid are not extensively documented in the provided results, analogous systems demonstrate this principle. For instance, derivatives of N,N-disubstituted β-amino acids, which can be conceptually derived from the addition of amines to such acrylic acids, are used to synthesize nitrogen-containing heterocyclic compounds. researchgate.net The Hantzsch synthesis, a classic method for thiazole (B1198619) synthesis, involves the condensation of α-haloketones with thioamides, which can be formed from β-amino acid derivatives. researchgate.net

These cyclizations often proceed through an initial intermolecular nucleophilic addition to the α,β-unsaturated system, followed by an intramolecular reaction to form a cyclic structure. The specific outcome of the reaction is dependent on the nature of the nucleophile and the other functional groups present in the molecule.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of this compound allows for a range of derivatization reactions, most notably esterification and amidation, to produce a variety of useful compounds.

Esterification of this compound can be achieved by reacting it with various alcohols. smolecule.com This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. This leads to the formation of an ester, which are valuable intermediates in organic synthesis. smolecule.com For example, methyl esters of related 3-(furan-2-yl)propenoic acids have been synthesized through esterification of the corresponding carboxylic acids. nih.gov

| Reactant | Product | Catalyst | Reference |

| Alcohol | Ester | Acid | smolecule.com |

Amidation of this compound involves its reaction with amines to form the corresponding amides. This transformation is significant as the resulting amides have shown biological activity. nih.gov The process typically involves the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using a coupling agent, followed by the addition of an amine. In a documented pathway, 3-phenyl-3-phenylthiopropionic acids, obtained from the addition of mercaptobenzene to cinnamic acids, were converted to their amides. These amides were further reduced to yield the corresponding amines. nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The double bond in this compound and its derivatives can participate as a 2π component in these transformations.

The [3+2] cycloaddition between a nitrile N-oxide (as the three-atom component) and an alkene leads to the formation of a five-membered isoxazoline (B3343090) ring. The regioselectivity of this reaction—that is, the orientation of the nitrile oxide addition to the double bond—is a critical aspect. For prop-2-enoate derivatives, which are α,β-unsaturated carbonyl compounds, the electronic character of the double bond is a key determinant of the reaction's outcome.

Generally, the regioselectivity of 1,3-dipolar cycloadditions can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com In the case of cycloadditions involving nitrile oxides and electron-deficient alkenes like prop-2-enoate derivatives, the dominant interaction is often between the HOMO of the nitrile oxide and the LUMO of the alkene. mdpi.com This interaction typically leads to the formation of 3,5-disubstituted isoxazolines where the oxygen atom of the nitrile oxide adds to the β-carbon (the carbon further from the carbonyl group) and the carbon atom of the nitrile oxide adds to the α-carbon. mdpi.com

However, predicting the outcome is not always straightforward. For certain substrates, such as sulfonylallenes, simple FMO theory has been found to be insufficient for accurately predicting regioselectivity, and more sophisticated models like Density Functional Theory (DFT) calculations are required to rationalize the experimental results. unimi.it These computational studies account for both electronic and steric factors in the transition states. unimi.it In some intramolecular nitrile oxide cycloadditions, the regioselectivity is influenced by the geometric constraints of forming a bicyclic system. clockss.org The reaction often shows a preference for the formation of a specific regioisomer to avoid strained structures. clockss.org Studies have shown that factors such as the substitution pattern on the alkene and the specific nitrile oxide used can influence the regiochemical outcome, sometimes leading to mixtures of isomers. mdpi.comnih.gov

Table 1: Factors Influencing Regioselectivity in Nitrile Oxide Cycloadditions

| Factor | Influence on Regioselectivity | References |

|---|---|---|

| Electronic Effects | The dominant interaction between the HOMO of the nitrile oxide and the LUMO of the electron-deficient alkene typically governs the orientation of addition. | mdpi.commdpi.com |

| Steric Hindrance | Bulky substituents on either the nitrile oxide or the alkene can disfavor certain transition states, thereby influencing which regioisomer is predominantly formed. | unimi.it |

| Geometric Constraints | In intramolecular reactions, the formation of strained ring systems can be avoided, leading to high regioselectivity. | clockss.org |

| Solvent Polarity | The polarity of the solvent can influence the energy of the transition states, potentially altering the regiochemical outcome of the cycloaddition. | mdpi.com |

Potential as Dienophile in Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The reactivity of the dienophile (the 2π component) is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.com In its native state, this compound is a moderately activated dienophile due to the presence of the carboxylic acid group.

The true potential of this compound as a dienophile precursor is realized upon oxidation of the phenylsulfanyl group. Oxidation to the corresponding phenylsulfinyl (sulfoxide) or phenylsulfonyl (sulfone) group dramatically increases the electron-withdrawing nature of the substituent at the β-position. Phenyl vinyl sulfone and its derivatives are recognized as effective dienophiles in Diels-Alder reactions. orgsyn.orgacs.org For example, (E)-3-phenylsulfonylprop-2-enenitrile, a closely related vinyl sulfone, undergoes facile Diels-Alder reactions with various dienes, including cyclopentadiene, anthracene, and Danishefsky's diene. rsc.orgresearchgate.netresearchgate.net

Computational studies on vinyl sulfone derivatives have been used to investigate the energetics of these reactions, confirming their viability. wesleyan.edu The resulting cyclohexene (B86901) adducts containing a sulfonyl group are valuable synthetic intermediates, as the sulfonyl group can be removed reductively or eliminated as benzenesulfenic acid or benzenesulfinic acid to introduce a new double bond. rsc.orgsinica.edu.tw Therefore, this compound serves as a precursor to highly reactive dienophiles, expanding its synthetic utility in the construction of complex six-membered ring systems. acs.org

Transformations of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is susceptible to a range of chemical transformations, most notably oxidation.

The sulfanyl (B85325) group of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. smolecule.com This transformation is a cornerstone of organosulfur chemistry and significantly modifies the electronic properties and subsequent reactivity of the molecule. jchemrev.com A variety of oxidizing agents can be employed to achieve this transformation.

The oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. organic-chemistry.org Common reagents for this purpose include one equivalent of m-chloroperbenzoic acid (mCPBA) at low temperatures or hydrogen peroxide in the presence of specific catalysts. orgsyn.orgorganic-chemistry.org For the complete oxidation of the sulfide (B99878) to the sulfone, stronger conditions or a stoichiometric excess of the oxidant are typically used. organic-chemistry.org A standard procedure involves refluxing the sulfide with excess hydrogen peroxide in glacial acetic acid. orgsyn.org Other reagents and catalytic systems, such as permanganate, hypervalent iodine reagents, and catalysts based on tantalum or niobium carbides, have also been developed for the selective oxidation of sulfides. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reagents for the Oxidation of Sulfides

| Product | Reagent(s) | Typical Conditions | References |

|---|---|---|---|

| Sulfoxide | m-Chloroperbenzoic acid (mCPBA) (1 equiv.) | Dichloromethane, -78 °C to room temp. | orgsyn.org |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Metal Catalyst (e.g., Tantalum Carbide) | Room Temperature | organic-chemistry.org |

| Sulfone | Hydrogen Peroxide (H₂O₂) (excess) / Acetic Acid | Reflux | orgsyn.org |

| Sulfone | Hydrogen Peroxide (H₂O₂) / Niobium Carbide Catalyst | Room Temperature | organic-chemistry.orgorganic-chemistry.org |

| Sulfone | Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free | organic-chemistry.org |

Oxidation Reactions to Sulfoxides and Sulfones

Stereocontrol in Sulfoxide Formation

When a prochiral sulfide, such as this compound, is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom. Achieving control over the stereochemistry of this process to produce an enantioenriched or enantiopure sulfoxide is a significant challenge in asymmetric synthesis. rsc.org Chiral sulfoxides are valuable auxiliaries and intermediates in the synthesis of biologically active compounds. acs.org

Several strategies have been developed for the asymmetric oxidation of sulfides. researchgate.net These can be broadly categorized as:

Use of Chiral Oxidizing Agents: This involves stoichiometric reagents such as chiral N-sulfonyloxaziridines (e.g., Davis oxaziridines) that transfer an oxygen atom in a stereocontrolled manner. wiley-vch.de

Catalytic Asymmetric Oxidation: This is often the most efficient approach, using a chiral catalyst with an achiral oxidant. A well-known example is the Kagan-Sharpless oxidation, which employs a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand and an alkyl hydroperoxide as the oxidant. researchgate.netacs.org Other metal-based catalysts (e.g., iron, vanadium) and organocatalytic systems have also been developed. wiley-vch.deacs.org

Enzymatic Oxidation: Certain enzymes, such as chloroperoxidase, can catalyze the oxidation of sulfides with high enantioselectivity. rsc.org

The choice of method depends on the specific substrate, and the enantiomeric excess (ee) of the resulting sulfoxide can be very high, often exceeding 90%. researchgate.netwiley-vch.de These methods could be applied to the synthesis of chiral (2E)-3-(phenylsulfinyl)prop-2-enoic acid, a valuable building block for further asymmetric transformations.

The oxidation of this compound to its corresponding sulfone, (2E)-3-(phenylsulfonyl)prop-2-enoic acid, generates a highly valuable synthetic intermediate. smolecule.com Vinyl sulfones are powerful and versatile building blocks in organic synthesis due to the strong electron-withdrawing capacity of the sulfonyl group. scripps.edu

The presence of the phenylsulfonyl group significantly activates the carbon-carbon double bond, making it an excellent Michael acceptor for a wide range of nucleophiles. orgsyn.org This allows for the introduction of various functional groups at the β-position. Furthermore, as discussed previously (Section 3.1.3.2), vinyl sulfones are highly reactive dienophiles in Diels-Alder reactions. orgsyn.orgsinica.edu.tw The resulting cycloadducts can undergo further transformations. For instance, the phenylsulfonyl group can be eliminated under basic conditions to form an unsaturated product, effectively making the vinyl sulfone a synthetic equivalent for an acetylene (B1199291) or ethylene (B1197577) unit in cycloaddition reactions. orgsyn.orgrsc.org The development of various synthetic routes to vinyl sulfones from different precursors underscores their importance as key intermediates in modern organic chemistry. researchgate.netorganic-chemistry.orgresearchgate.net

Reductive Cleavage and Hydrogenation of the Sulfanyl Group

The structure of this compound features two primary sites susceptible to reduction: the carbon-carbon double bond and the carbon-sulfur bond of the phenylsulfanyl group.

Hydrogenation of the Alkene Moiety: The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-established method for producing valuable chiral carboxylic acids. nih.gov While studies focusing specifically on this compound are not extensively documented, research on analogous α,β-unsaturated carboxylic acids and β-thio-α,β-unsaturated esters provides significant insight. Catalytic hydrogenation using transition metals like cobalt, rhodium, or copper is effective for reducing the double bond. nih.govresearchgate.netrsc.org For instance, cobalt-based catalysts have demonstrated high efficiency and excellent enantioselectivity for a wide range of α,β-unsaturated acids. nih.govresearchgate.net It is expected that under similar conditions, this compound would be hydrogenated to 3-(Phenylsulfanyl)propanoic acid.

A study on the asymmetric hydrogenation of a β-thio-α,β-unsaturated ester using a Rh-ZhaoPhos catalyst highlights the potential for high enantioselectivity in related systems. researchgate.net This suggests that chiral catalysts can effectively control the stereochemistry of the hydrogenation product of the title compound.

Reductive Cleavage (Desulfurization): Reductive cleavage of the carbon-sulfur bond in the phenylsulfanyl group is a more challenging transformation that typically requires harsher reagents. Methods like Raney nickel (Ra-Ni) desulfurization are commonly used to cleave C-S bonds. This process involves the simultaneous hydrogenation of the bond. If applied to this compound, Ra-Ni would likely reduce the C=C double bond as well, ultimately yielding propanoic acid. The conditions would need to be carefully controlled to achieve selective cleavage without affecting the carboxylic acid group.

Table 1: Plausible Reductive Transformations and Conditions

| Transformation | Reagent/Catalyst | Expected Product | Reference/Analogy |

|---|---|---|---|

| Alkene Hydrogenation | H₂, Co-catalyst | 3-(Phenylsulfanyl)propanoic acid | nih.govresearchgate.net |

| Asymmetric Alkene Hydrogenation | H₂, Rh-Chiral Phosphine (B1218219) Catalyst (e.g., ZhaoPhos) | Chiral 3-(Phenylsulfanyl)propanoic acid | researchgate.net |

| Reductive Cleavage & Hydrogenation | Raney Nickel, H₂ | Propanoic acid | General Principle |

Intramolecular Cyclization and Rearrangement Processes Leading to Heterocycles

The unique arrangement of functional groups in this compound makes it a potential starting material for synthesizing various heterocyclic compounds.

Synthesis of Dihydropyranone Systems via Domino Reactions

Domino reactions provide an efficient means to construct complex molecules in a single step. The synthesis of dihydropyranone or related heterocyclic systems often relies on domino Michael-aldol or other cascade reactions. researchgate.net For instance, a chiral imidazolidine (B613845) catalyst can promote a domino Michael-aldol reaction between β-diketones and α,β-unsaturated ketones to yield functionalized cyclohexanones. researchgate.net While conceptually intriguing, a specific domino reaction involving this compound to form a dihydropyranone system is not described in the surveyed literature. Such a transformation would require a specific reaction partner and catalyst to orchestrate a cascade of bond-forming events, likely involving the alkene and carboxylic acid functionalities in a specific sequence.

Preparation of Triazole-Containing Alkenoic Acid Derivatives

The preparation of triazole-containing compounds from alkenes is a well-developed area of heterocyclic chemistry, most notably through 1,3-dipolar cycloaddition reactions. The carbon-carbon double bond in this compound can act as a dipolarophile, reacting with an organic azide (B81097) to form a triazole ring.

This reaction, often termed "click chemistry," can be catalyzed by copper(I) to yield 1,4-disubstituted-1,2,3-triazoles with high regioselectivity. nih.gov Alternatively, organocatalytic methods can also be employed. Research has shown that α,β-unsaturated esters react with azides in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 1,4-disubstituted-1,2,3-triazoles. nih.gov A metal-free approach involving the [3+2] cycloaddition between cinnamic acids (structurally similar to the title compound) and organic azides has also been reported to produce 1,4-disubstituted 1,2,3-triazoles. mdpi.com Applying this methodology to this compound would likely yield a 1,2,3-triazole-substituted propanoic acid derivative, where the triazole ring is attached to the carbons that formerly constituted the double bond.

Table 2: Synthesis of Triazole Derivatives via Cycloaddition

| Reactant | Catalyst/Conditions | Product Type | Reference/Analogy |

|---|---|---|---|

| Organic Azide (R-N₃) | Copper(I) | 1,4-Disubstituted-1,2,3-triazole propanoic acid derivative | nih.gov |

| Organic Azide (R-N₃) | DBU (Organocatalyst) | 1,4-Disubstituted-1,2,3-triazole propanoic acid derivative | nih.gov |

| Organic Azide (R-N₃) | Metal-free, decarboxylative conditions | 1,4-Disubstituted 1,2,3-triazole | mdpi.com |

Strategic Applications of 2e 3 Phenylsulfanyl Prop 2 Enoic Acid As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The inherent reactivity of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid makes it an ideal starting point for the construction of elaborate molecular structures. Chemists leverage its functional groups as handles to introduce complexity and build molecular frameworks that would be difficult to assemble otherwise.

This compound and its close derivatives serve as key intermediates in the synthesis of advanced molecular architectures, particularly those with potential pharmaceutical applications. For instance, derivatives of this scaffold are instrumental in the synthesis of potential antileukotrienic agents. In these syntheses, the acrylic acid backbone is incorporated into a larger, more complex structure designed to interact with specific biological targets. The compound provides a reliable and modifiable template for accessing intricate molecular designs that are evaluated for their therapeutic potential.

The utility of this compound extends to its role in creating functionalized scaffolds, which are core structures that can be systematically modified. The compound possesses three primary points for chemical elaboration: the carboxylic acid group, the carbon-carbon double bond, and the sulfur atom.

Carboxylic Acid: This group can be readily converted into esters, amides, or other acid derivatives, allowing for the attachment of a wide variety of molecular fragments. smolecule.com

Alkene Double Bond: The double bond is susceptible to various addition reactions, including nucleophilic Michael additions. smolecule.com This allows for the introduction of new substituents at the β-position, fundamentally altering the carbon skeleton.

Sulfur Atom: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone, which dramatically changes the electronic properties of the molecule. smolecule.com

Through sequential reactions at these sites, a diverse library of compounds can be generated from a single starting material, demonstrating its value in creating molecular diversity for chemical and biological screening. Studies on similar propenoic acid systems have shown that the double bond can undergo hydroarylation reactions, a process that adds an aromatic ring across the alkene, further showcasing the potential for scaffold elaboration. mdpi.com

Building Block for Organosulfur Compounds with Specific Electronic Properties (e.g., Vinyl Sulfones)

A key strategic application of this compound is its use as a precursor to vinyl sulfones. The phenylsulfanyl (sulfide) group can be readily oxidized under controlled conditions to the corresponding phenylsulfonyl (sulfone) group. smolecule.com

This transformation is significant because it fundamentally alters the electronic nature of the molecule. The sulfide group is relatively neutral, but the sulfone group is a powerful electron-withdrawing group. This oxidation converts the molecule from a simple acrylic acid derivative into a highly activated vinyl sulfone system. Vinyl sulfones are exceptionally useful synthetic intermediates, primarily because their electron-deficient double bond makes them potent acceptors in Michael addition reactions. This enhanced reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Table 1: Oxidation of this compound and its Electronic Impact This table illustrates the chemical transformation and resulting change in the electronic properties of the vinyl group.

| Feature | Starting Material: this compound | Product: (2E)-3-(Phenylsulfonyl)prop-2-enoic Acid |

|---|---|---|

| Sulfur Functional Group | Phenylsulfanyl (Sulfide) | Phenylsulfonyl (Sulfone) |

| Oxidation State of Sulfur | -2 | +6 |

| Electronic Nature of Vinyl Group | Moderately activated | Highly electron-deficient (activated) |

| Reactivity as Michael Acceptor | Moderate | High |

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

This compound is an excellent platform for conducting structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies. In this context, chemists synthesize a series of related analogues where specific parts of the molecule are systematically varied. The impact of these structural changes on the compound's chemical reactivity or biological activity is then measured.

For example, derivatives can be synthesized with different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring. By studying the reaction rates or equilibrium positions of these new derivatives, researchers can gain quantitative insights into how electronic effects transmitted through the sulfur atom influence the reactivity of the acrylic acid system. Similarly, in a medicinal chemistry context, various derivatives are synthesized and tested to identify which structural features are essential for a desired biological effect, a process critical for drug discovery. smolecule.com

Contributions to Methodology Development in C-S Bond Formation

The synthesis and use of this compound contribute to the broader field of synthetic methodology, particularly in the formation of carbon-sulfur (C-S) bonds. The construction of the molecule itself, typically through the reaction of thiophenol with a suitable C3 electrophile like propiolic acid or a 3-halopropenoic acid, is a direct application of C-S bond formation chemistry.

The availability of this compound provides chemists with a reliable, bifunctional organosulfur building block. Its successful application in multi-step syntheses validates and encourages the use of the C-S bond-forming strategies required to make it. rsc.org Modern organic synthesis relies heavily on the development of mild and efficient methods for creating specific bonds, and the preparation of versatile reagents like this compound serves as a practical demonstration of these powerful techniques. rsc.orgrsc.org

Theoretical and Computational Chemistry Studies on 2e 3 Phenylsulfanyl Prop 2 Enoic Acid Systems

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. These methods model the electronic structure of the molecule to predict its behavior and properties.

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)

The electronic structure of a molecule is fundamental to its chemical reactivity. HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is a key component of these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

In a theoretical study on related nitroalkene systems, the HOMO and LUMO energies were used to understand the flow of electrons during a reaction. For instance, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the calculated HOMO of 2-methoxyfuran was -5.92 eV and the LUMO of the nitroalkene was -1.71 eV. This significant energy difference helps in predicting the nature of the interaction.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT Global reactivity descriptors provide a quantitative measure of a molecule's reactivity. These are typically calculated using the energies of the frontier molecular orbitals.

| Descriptor | Formula | Typical Application |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution. |

| Global Electrophilicity (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Fukui functions are another set of descriptors derived from DFT that identify the most electrophilic and nucleophilic sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can predict which atoms are most likely to be involved in a reaction.

Prediction of Reaction Pathways and Transition States for Synthetic Transformations

Table 2: Example of Calculated Activation Energies for a Multi-step Reaction This table illustrates how computational chemistry can delineate the energy profile of a reaction pathway. The data is from a study on a Nef-type rearrangement.

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kJ/mol) |

| Michael Addition | Deprotonated Nitromethane + Coumarin | TS1 | Michael Adduct | 21.7 |

| Proton Transfer | Michael Adduct | TS2 | Intermediate 2 | 197.8 |

| Cyclization | Intermediate 3 | TS3 | Pyrrolidinedione | 11.9 |

Computational Analysis of Conformational Preferences and Isomerism

This compound can exist in different conformations due to the rotation around its single bonds. Computational methods can determine the relative energies of these conformers to identify the most stable three-dimensional structure. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The "E" in the compound's name refers to the stereochemistry around the carbon-carbon double bond, indicating that the phenylsulfanyl group and the carboxylic acid group are on opposite sides. Computational analysis can quantify the energy difference between the E and Z isomers, confirming the greater stability of the E isomer, which is generally the case for such systems due to reduced steric hindrance.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound would behave in different environments, such as in solution or interacting with a biological macromolecule. These simulations can reveal information about conformational changes, solvation processes, and the binding of the molecule to a receptor site.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Mechanistic Insights into Stereoselectivity and Regioselectivity from Computational Models

Many chemical reactions can yield multiple products (isomers). Computational models are highly effective at predicting and explaining the stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one site over another) of a reaction.

In a computational study on the Diels-Alder reactions of substituted cyclobutenones, the energy profiles of the endo and exo pathways were calculated to explain the observed stereoselectivity. The calculations showed that for the parent cyclobutenone, the endo pathway was kinetically favored by 2.24 kcal/mol. However, the introduction of substituents altered this preference, with the exo pathway becoming more favorable in many cases. For reactions involving this compound, similar computational approaches could be used to predict whether a reactant would add to a specific face of the double bond or at a particular position, thus guiding synthetic efforts to obtain the desired product.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2e 3 Phenylsulfanyl Prop 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

The complete assignment of proton (¹H) and carbon (¹³C) signals for a molecule like ethyl (2E)-3-(phenylsulfanyl)prop-2-enoate is achieved through a synergistic application of various NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Ethyl (2E)-3-(phenylsulfanyl)prop-2-enoate

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 1 | - | ~166.0 | - | - |

| 2 | ~6.0-6.2 | ~117.0 | d | ~15.5 |

| 3 | ~7.6-7.8 | ~145.0 | d | ~15.5 |

| 4 | - | ~135.0 | - | - |

| 5, 9 | ~7.4-7.6 | ~129.5 | m | - |

| 6, 8 | ~7.3-7.4 | ~129.0 | m | - |

| 7 | ~7.2-7.3 | ~127.0 | m | - |

| 1' | 4.21 | 60.5 | q | 7.1 |

| 2' | 1.30 | 14.3 | t | 7.1 |

Note: The chemical shift values are approximate and based on typical values for similar structures. The data is for the ethyl ester derivative.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For ethyl (2E)-3-(phenylsulfanyl)prop-2-enoate, a cross-peak between the signals of the vinylic protons H-2 and H-3 would be observed, confirming their connectivity. Similarly, the coupling between the ethyl protons (H-1' and H-2') would be evident.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is crucial for assigning the carbons of the phenyl ring and the ethyl group by correlating them to their attached protons. For instance, the signal for C-2 would show a correlation to H-2, and C-3 to H-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

The vinylic proton H-2 showing a correlation to the carbonyl carbon (C-1) and the ipso-carbon of the phenyl ring (C-4).

The vinylic proton H-3 showing correlations to the carbons of the phenyl ring (C-5, C-9).

The ethyl protons (H-1') showing a correlation to the carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is particularly useful for determining stereochemistry and conformation. For (2E)-3-(Phenylsulfanyl)prop-2-enoic acid, a NOESY experiment would help confirm the E configuration by showing a correlation between the vinylic protons H-2 and H-3, which are on the same side of the double bond in the Z isomer but far apart in the E isomer.

Elucidation of Stereochemistry (E/Z Isomerism)

The stereochemistry of the double bond in this compound is readily determined from the ¹H NMR spectrum. The magnitude of the coupling constant (J) between the two vinylic protons (H-2 and H-3) is indicative of their relative geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (or E) configuration, while a smaller coupling constant (7-12 Hz) indicates a cis (or Z) arrangement. For derivatives of (2E)-3-phenylprop-2-enoic acid, the observed coupling constants are consistently in the range of 15-16 Hz, which unequivocally confirms the E stereochemistry of the double bond. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₉H₈O₂S), the predicted monoisotopic mass is 180.0245 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Interactive Data Table: Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.0318 |

| [M+Na]⁺ | 203.0137 |

| [M-H]⁻ | 179.0172 |

| [M+K]⁺ | 218.9877 |

Data sourced from predicted values.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

In electron ionization mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. While a specific experimental EIMS spectrum for this compound is not available in the reviewed literature, the fragmentation of its structural analogue, ethyl cinnamate, provides insight into the expected fragmentation pathways. Common fragmentation patterns for such compounds include the loss of the carboxyl group (as COOH or CO₂H), cleavage of the ester group (in derivatives), and fragmentation of the phenyl ring.

X-ray Crystallography for Definitive Solid-State Structural Analysis

A crystal structure of this compound has been determined in a complex with the enzyme malate (B86768) synthase from Mycobacterium tuberculosis (PDB entry: 5CBJ). smolecule.com In this bound conformation, the molecule adopts a largely planar arrangement, which is expected due to the sp² hybridization of the atoms in the acrylic acid and phenyl moieties. The phenyl and acrylic acid groups are twisted relative to each other around the C-S bond. The carboxylic acid group is positioned to interact with key residues in the enzyme's active site. This structural information is invaluable for understanding the molecule's inhibitory activity and for the rational design of more potent enzyme inhibitors.

Determination of Absolute Configuration and Crystal Packing

The determination of the absolute configuration of chiral molecules and the arrangement of molecules in a crystal lattice are critical for understanding their chemical and biological properties. X-ray crystallography stands as the definitive method for establishing these three-dimensional structures.

Detailed Research Findings:

For a molecule like this compound, which can exist as enantiomers if a chiral center is introduced, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration. researchgate.netresearchgate.net This technique relies on the anomalous scattering of X-rays by the atoms within the crystal. ed.ac.uk The differences in the intensities of Bijvoet pairs of reflections allow for the unambiguous determination of the absolute structure. researchgate.net

The process involves growing a single crystal of the compound, which can sometimes be achieved through techniques like in-situ cryo-crystallization for liquids or by co-crystallization with a molecule of known chirality. researchgate.net The crystal is then mounted on a diffractometer and irradiated with X-rays, typically from a copper or molybdenum source. The resulting diffraction pattern is collected and analyzed.

A key parameter in the determination of absolute configuration is the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.netox.ac.uk For instance, a study on a chiral BINOL derivative confirmed its absolute structure with a Flack parameter of -0.004(14). researchgate.net While this compound itself is not chiral, derivatives with stereocenters would be analyzed in this manner.